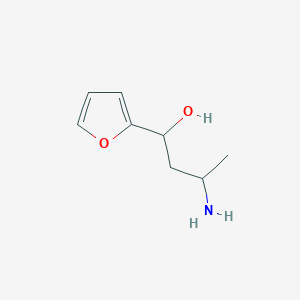

3-Amino-1-(furan-2-yl)butan-1-ol

Overview

Description

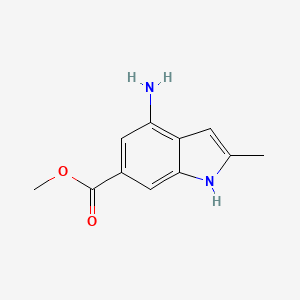

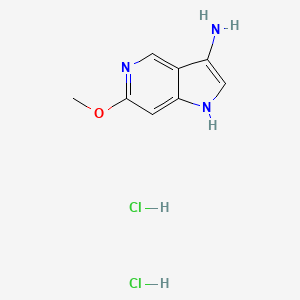

“3-Amino-1-(furan-2-yl)butan-1-ol” is a synthetic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It has garnered significant interest in the scientific community due to its potential applications in various fields.

Synthesis Analysis

The synthesis of compounds similar to “3-Amino-1-(furan-2-yl)butan-1-ol” has been reported in the literature. For instance, the synthesis of “3-amino-1-(furan-2-yl)butan-1-one hydrochloride” involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol . Another method involves the use of 4-Hydroxy 2-butanone as a starting material, with the initial formation of oxime with hydroxyl amine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’ .Scientific Research Applications

Antibacterial Research

3-Amino-1-(furan-2-yl)butan-1-ol has been identified as a compound of interest in the development of new antibacterial agents. The furan ring, a common motif in antibacterial compounds, is known for its effectiveness against both gram-positive and gram-negative bacteria . Research suggests that incorporating the furan nucleus into new molecules could lead to the discovery of novel antibacterial drugs, which are urgently needed due to the rise of microbial resistance .

Anticancer Research

The potential anticancer properties of furan derivatives, including 3-Amino-1-(furan-2-yl)butan-1-ol, are being explored due to their biological activities. These compounds have shown promise in the synthesis of drugs that could be used in cancer treatment. For instance, they can be utilized in the production of pyranone, which is involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Agrochemicals

In the realm of agrochemicals, 3-Amino-1-(furan-2-yl)butan-1-ol could be used to develop new herbicides. The furan ring’s reactivity makes it a valuable scaffold for creating compounds that could control or inhibit the growth of unwanted plants and weeds .

Resin Production

Furan derivatives are key materials in the production of resins. They are derived from furfural, an organic compound obtained from biomass feedstock, making them environmentally friendly. The incorporation of 3-Amino-1-(furan-2-yl)butan-1-ol into resin formulations could enhance their properties and contribute to sustainable development .

Lacquer Industry

The lacquer industry could benefit from the unique properties of furan derivatives. 3-Amino-1-(furan-2-yl)butan-1-ol might be used to improve the quality of lacquers, providing better durability and finish. Its potential applications in this field are based on its chemical stability and reactivity .

Natural Product Synthesis

Chiral heterocyclic alcohols like 3-Amino-1-(furan-2-yl)butan-1-ol are important precursors in the synthesis of natural products. They can be used to produce compounds that mimic natural substances, which have applications in pharmaceuticals and other health-related fields .

properties

IUPAC Name |

3-amino-1-(furan-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6-7,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBZZZRVPRDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(furan-2-yl)butan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)